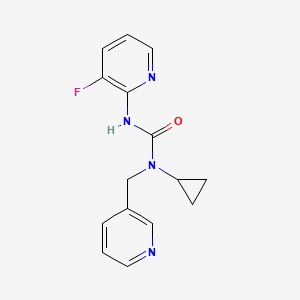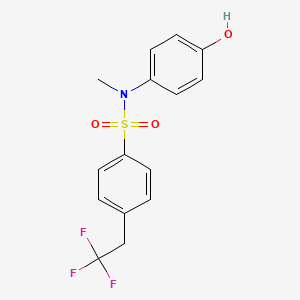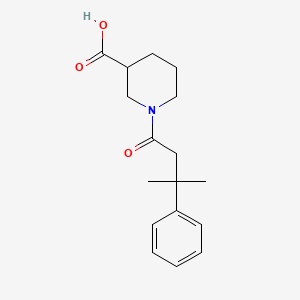
1-(2-Ethylsulfonylanilino)-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylsulfonylanilino)-3,3-dimethylbutan-2-ol, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first identified as a selective inhibitor of the RhoGTPase exchange factor, LARG, and has since been shown to have a wide range of effects on cellular processes. In
Mechanism of Action
1-(2-Ethylsulfonylanilino)-3,3-dimethylbutan-2-ol exerts its effects by selectively inhibiting the RhoGTPase exchange factor, LARG. RhoGTPases are key regulators of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. LARG is specifically involved in the regulation of RhoA, a RhoGTPase that plays a critical role in cancer progression, cardiovascular disease, and neurological disorders. By inhibiting LARG, this compound can modulate RhoA activity and downstream signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits proliferation and induces apoptosis, potentially through the modulation of RhoA signaling. In cardiovascular disease, this compound improves cardiac function and reduces fibrosis, likely through the inhibition of RhoA-mediated inflammation and fibrosis. In neurological disorders, this compound protects against neuronal damage and improves cognitive function, possibly through the modulation of RhoA-mediated synaptic plasticity.
Advantages and Limitations for Lab Experiments
1-(2-Ethylsulfonylanilino)-3,3-dimethylbutan-2-ol has several advantages for lab experiments, including its selectivity for LARG, its reproducible synthesis method, and its broad therapeutic potential. However, there are also some limitations to consider. This compound can be difficult to work with due to its low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, the effects of this compound may be context-dependent, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Future Directions
There are several future directions for research on 1-(2-Ethylsulfonylanilino)-3,3-dimethylbutan-2-ol. One area of interest is the development of new analogs with improved solubility and selectivity for LARG. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as diabetes and autoimmune disorders. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic potential and improve patient outcomes.
Conclusion
In conclusion, this compound is a small molecule inhibitor with broad therapeutic potential. Its selectivity for LARG and reproducible synthesis method make it a promising candidate for further research and development. While there are some limitations to consider, the biochemical and physiological effects of this compound suggest that it may have important therapeutic applications in cancer, cardiovascular disease, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-Ethylsulfonylanilino)-3,3-dimethylbutan-2-ol involves several steps, including the reaction of 2-ethylsulfonylaniline with 2,3-dimethyl-2-butene-1-ol in the presence of a strong acid catalyst. The resulting product is then purified through a series of chromatographic techniques to yield this compound with high purity and yield. The synthesis method has been optimized to ensure reproducibility and scalability, making this compound a viable candidate for large-scale production.
Scientific Research Applications
1-(2-Ethylsulfonylanilino)-3,3-dimethylbutan-2-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against neuronal damage. Furthermore, this compound has been demonstrated to improve cardiac function and reduce fibrosis in animal models of heart failure. These findings suggest that this compound may have broad therapeutic potential.
Properties
IUPAC Name |
1-(2-ethylsulfonylanilino)-3,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-5-19(17,18)12-9-7-6-8-11(12)15-10-13(16)14(2,3)4/h6-9,13,15-16H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBMYMCLFXQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)


![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)
![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)
![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)

